![molecular formula C15H21NO4S B378243 Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate CAS No. 297180-07-5](/img/structure/B378243.png)

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

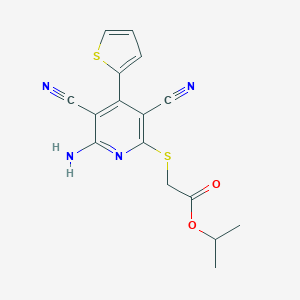

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C15H21NO4S . It is also known by other names such as ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate and 1-(Toluene-4-sulfonyl)-piperidine-4-carboxylic acid ethyl ester .

Synthesis Analysis

While specific synthesis methods for Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate were not found, related compounds have been synthesized using condensation reactions . For instance, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was synthesized using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .Molecular Structure Analysis

The molecular weight of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is 311.4 g/mol . The InChI string is InChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 . The Canonical SMILES string is CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C .Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.4 g/mol . It has a computed XLogP3-AA value of 2.1, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 311.11912932 g/mol . The topological polar surface area is 72.1 Ų . It has 21 heavy atoms .科学的研究の応用

Anticancer Applications

One study involves the synthesis of new propanamide derivatives bearing a 4-piperidinyl-1,3,4-oxadiazole nucleus, evaluated as promising anticancer agents. These derivatives were synthesized from Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, showing strong anticancer activities against various cell lines. Compounds exhibited low IC50 values, indicating their potential as anticancer agents, though further in vivo studies are suggested for therapeutic applications (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer's Disease

Research on N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, synthesized starting from Ethyl piperidine-4-carboxylate, highlighted their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These findings, supported by molecular docking studies, underscore the compounds' potential as inhibitors for AChE and BChE, relevant for Alzheimer's disease treatment (Khalid, Rehman, & Abbasi, 2014).

Antibacterial and Antifungal Activities

Another study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocycles, evaluating their antibacterial potentials. These derivatives were derived from Ethyl piperidin-4-carboxylate, showing moderate to strong inhibitory effects on various bacterial strains. Specifically, one compound exhibited significant growth inhibition of Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, demonstrating potential as an antibacterial agent (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activities

A study on the synthesis of sulfonyl hydrazone scaffold with piperidine derivatives, including Ethyl 4-oxopiperidine-1-carboxylate, revealed their antioxidant capacity and anticholinesterase activity. The synthesized compounds showed significant lipid peroxidation inhibitory activity and free radical scavenging, suggesting their potential as antioxidants and enzyme inhibitors (Karaman et al., 2016).

将来の方向性

While specific future directions for Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate were not found, piperidine derivatives are a significant area of research in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years , indicating ongoing interest and potential future developments in this field.

作用機序

Target of Action

The primary target of Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate is FtsZ , a key functional protein involved in bacterial cell division. FtsZ plays a critical role in the formation of the bacterial septum during cytokinesis. By disrupting FtsZ function, this compound interferes with bacterial cell division, ultimately inhibiting bacterial growth .

Mode of Action

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate interacts with FtsZ through binding to its active site. This binding disrupts the assembly of FtsZ monomers into the dynamic Z-ring, which is essential for septum formation. Consequently, bacterial cells cannot complete cell division, leading to cell elongation and eventual cell death .

Biochemical Pathways

The compound affects several biochemical pathways:

- Metabolic Pathways : The compound’s interference with cell division indirectly affects metabolic processes, leading to bacterial growth arrest .

Result of Action

At the molecular level, the compound disrupts FtsZ polymerization, leading to abnormal cell division. Cellular effects include elongated bacterial cells, weakened cell walls, and impaired growth. Ultimately, bacterial death occurs due to compromised division and survival .

Action Environment

Environmental factors influence the compound’s efficacy and stability:

特性

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-3-20-15(17)13-8-10-16(11-9-13)21(18,19)14-6-4-12(2)5-7-14/h4-7,13H,3,8-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLCKAIWRXZCJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378160.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B378165.png)

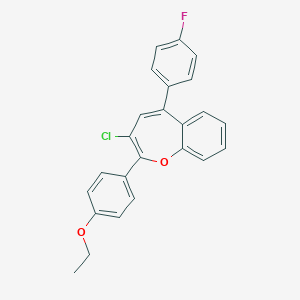

![N-[4-({[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378166.png)

![1,1-Dichloro-1a-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B378167.png)

![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)

![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-(4-iodophenyl)-N-({2-[(4-methylphenyl)sulfanyl]-3-quinolinyl}methylene)amine](/img/structure/B378175.png)

![N-{4-[(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)amino]phenyl}acetamide](/img/structure/B378176.png)

![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)

![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B378180.png)

![2-(4-[1,1'-Biphenyl]-4-yl-1,3-thiazol-2-yl)-3-(3-pyridinyl)acrylonitrile](/img/structure/B378181.png)